![molecular formula C7H14N2 B2628641 6-Methyl-2,6-diazaspiro[3.4]octane CAS No. 135380-24-4](/img/structure/B2628641.png)
6-Methyl-2,6-diazaspiro[3.4]octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“6-Methyl-2,6-diazaspiro[3.4]octane” is a chemical compound with the molecular formula C7H14N2 . It is used as a building block in the synthesis of a variety of compounds .
Molecular Structure Analysis
The molecular structure of “6-Methyl-2,6-diazaspiro[3.4]octane” consists of a spirocyclic ring system with two nitrogen atoms and a methyl group . The diverse variants of the molecular periphery, including various azole substituents, have been explored .
Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of 6-Methyl-2,6-diazaspiro[3.4]octane, focusing on six unique applications:
Antitubercular Agents
6-Methyl-2,6-diazaspiro[3.4]octane has shown promise as a core structure in the development of potent antitubercular agents. Researchers have explored various derivatives of this compound, identifying potent leads with significant inhibitory activity against Mycobacterium tuberculosis. These derivatives have demonstrated minimal inhibitory concentrations (MIC) as low as 0.016 μg/mL, making them highly effective in combating tuberculosis .
Antimicrobial Agents
The compound has been investigated for its potential as an antimicrobial agent. By modifying its molecular structure, scientists have developed derivatives that exhibit strong activity against a range of bacterial strains. This includes both Gram-positive and Gram-negative bacteria, highlighting its broad-spectrum antimicrobial potential .
Antiviral Agents
6-Methyl-2,6-diazaspiro[3.4]octane derivatives have also been studied for their antiviral properties. These compounds have shown efficacy in inhibiting the replication of various viruses, including influenza and herpes simplex virus. The antiviral activity is attributed to the compound’s ability to interfere with viral replication mechanisms .
Cancer Therapeutics
Research has explored the use of 6-Methyl-2,6-diazaspiro[3.4]octane derivatives in cancer treatment. These compounds have demonstrated cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancers. The mechanism of action involves inducing apoptosis and inhibiting cell proliferation, making them potential candidates for anticancer drug development .
Neuroprotective Agents
The neuroprotective potential of 6-Methyl-2,6-diazaspiro[3.4]octane has been investigated in the context of neurodegenerative diseases. Derivatives of this compound have shown the ability to protect neuronal cells from oxidative stress and apoptosis. This suggests potential applications in the treatment of conditions such as Alzheimer’s and Parkinson’s diseases .
Anti-inflammatory Agents
Studies have indicated that 6-Methyl-2,6-diazaspiro[3.4]octane derivatives possess anti-inflammatory properties. These compounds can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models. This makes them promising candidates for the development of new anti-inflammatory drugs .
Antioxidant Agents
The antioxidant activity of 6-Methyl-2,6-diazaspiro[3.4]octane derivatives has been a subject of research. These compounds can scavenge free radicals and protect cells from oxidative damage. This property is particularly valuable in the development of treatments for diseases associated with oxidative stress .
Enzyme Inhibitors
6-Methyl-2,6-diazaspiro[3.4]octane has been explored as a scaffold for the development of enzyme inhibitors. Derivatives of this compound have shown inhibitory activity against various enzymes, including proteases and kinases. This opens up possibilities for their use in treating diseases where enzyme inhibition is a therapeutic strategy .
Zukünftige Richtungen
The future directions for research on “6-Methyl-2,6-diazaspiro[3.4]octane” could involve further exploration of the molecular periphery of the compound and its derivatives . Additionally, the compound’s potential for enhancing the antinociceptive effect of morphine and rescuing morphine tolerance could be further investigated .
Eigenschaften
IUPAC Name |
6-methyl-2,6-diazaspiro[3.4]octane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2/c1-9-3-2-7(6-9)4-8-5-7/h8H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDUBHABFLXJXFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(C1)CNC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-2,6-diazaspiro[3.4]octane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(Dimethylcarbamoyl)cyclopropyl]-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2628559.png)
![N-(6-bromobenzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2628560.png)

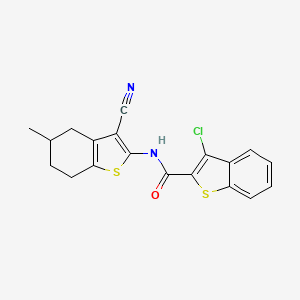
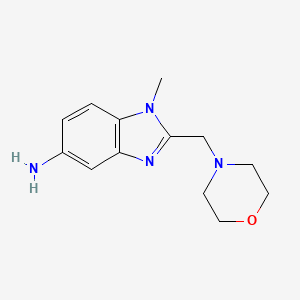
![3-(benzo[d][1,3]dioxol-5-yloxy)-N-cycloheptylpropane-1-sulfonamide](/img/structure/B2628565.png)
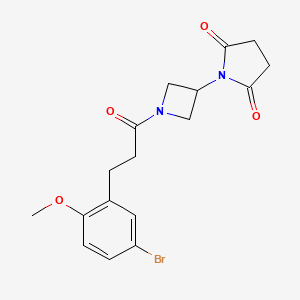
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-phenoxypropanamide hydrochloride](/img/structure/B2628571.png)
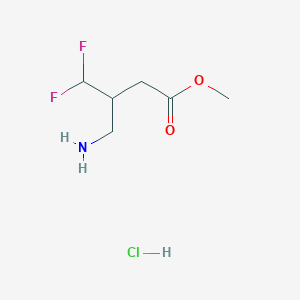
![Methyl 2-{[4-(3,4-dichlorophenyl)-1,2,3-thiadiazol-5-yl]sulfanyl}acetate](/img/structure/B2628573.png)
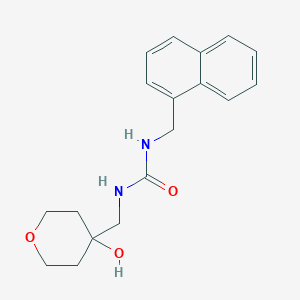
![7-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-5H-pyrano[2,3-d]pyrimidine-5,5,6-tricarbonitrile](/img/structure/B2628575.png)
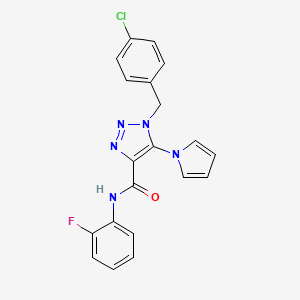
![trans-1-[(Benzyloxy)carbonyl]-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid](/img/structure/B2628581.png)